molecular formula C15H17ClN2O2 B1288980 Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride CAS No. 326407-32-3

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride

Cat. No. B1288980
CAS RN: 326407-32-3
M. Wt: 292.76 g/mol
InChI Key: VQBSBPWUNQCZST-UHFFFAOYSA-N
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Description

“Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 326407-32-3 . It has a molecular weight of 292.76 . The IUPAC name for this compound is 4-(aminomethyl)phenyl benzylcarbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)19-15(18)17-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them.

Scientific Research Applications

Pharmaceutical Industry: Drug Development

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is utilized in the pharmaceutical industry for the development of new drugs. Its structure is amenable to modifications that can lead to the synthesis of compounds with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their anticholinesterase and anti-inflammatory activities . These properties are crucial in the treatment of diseases like Alzheimer’s and chronic inflammatory disorders.

Safety and Hazards

For safety information and potential hazards associated with “Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

benzyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBSBPWUNQCZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620238
Record name Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride

CAS RN

326407-32-3
Record name Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [4-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamic acid benzyl ester (1.25 g, 3.51 mmol) in EtOAc (20 mL) was cooled on an ice-bath and 4 M hydrogen chloride in EtOAc (20 mL) was added. The mixture was stirred at ambient temperature for 20 min. The precipitate was collected by filtration, washed with EtOAc, and dried under reduced pressure to give (4-aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride (957 mg, 93%) as a white solid.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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